

In-depth Technical Guide: ^{13}C NMR Chemical Shifts of 2-Methoxybenzyl Alcohol

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Compound of Interest

Compound Name: 2-Methoxybenzyl alcohol

Cat. No.: B043209

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This technical guide provides an analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) chemical shifts for **2-methoxybenzyl alcohol**. Due to the limited availability of publicly accessible, experimentally derived data with detailed protocols, this document presents predicted ^{13}C NMR chemical shifts for illustrative purposes. These predictions offer valuable insight for spectral analysis and structural confirmation.

Predicted ^{13}C NMR Chemical Shift Data

The following table summarizes the predicted ^{13}C NMR chemical shifts for **2-methoxybenzyl alcohol**. This data is useful for anticipating the spectral features of this compound.

Carbon Atom	Predicted Chemical Shift (ppm)
C1	157.5
C2	129.0
C3	128.9
C4	120.8
C5	110.5
C6	129.0
C7 (CH ₂)	61.9
C8 (OCH ₃)	55.4

Experimental Protocols

A comprehensive search of publicly available scientific databases did not yield a detailed experimental protocol for the acquisition of the ¹³C NMR spectrum of **2-methoxybenzyl alcohol**. While some databases allude to the existence of experimental spectra, the specific conditions such as the solvent used, the spectrometer frequency, and sample concentration were not provided.

For general guidance, ¹³C NMR spectra of aromatic compounds like **2-methoxybenzyl alcohol** are typically recorded using a high-frequency NMR spectrometer. Deuterated chloroform (CDCl₃) is a common solvent for such analyses, with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

Molecular Structure and Carbon Numbering

The structure of **2-methoxybenzyl alcohol** with the carbon atom numbering corresponding to the data in the table is presented below. This diagram is essential for the correct assignment of the chemical shifts to each carbon atom.

Caption: Molecular structure of **2-Methoxybenzyl alcohol** with carbon numbering.

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